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Compound of Interest

Compound Name: PF-562271 besylate

Cat. No.: B1684525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of PF-
562271 besylate, a potent and selective inhibitor of Focal Adhesion Kinase (FAK). The

information presented herein is intended to support researchers, scientists, and drug

development professionals in understanding the mechanism of action, target engagement, and

cellular effects of this compound.

Core Mechanism of Action
PF-562271 is an ATP-competitive, reversible inhibitor of FAK, a non-receptor tyrosine kinase

that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] By binding to

the ATP-binding pocket of FAK, PF-562271 prevents the phosphorylation of FAK at tyrosine

397 (Y397), a critical autophosphorylation event that initiates the recruitment and activation of

downstream signaling molecules, including Src family kinases.[2] Inhibition of this initial step

effectively blocks the entire FAK signaling cascade, leading to the disruption of cancer cell

processes that are highly dependent on FAK activity. PF-562271 also demonstrates inhibitory

activity against the closely related Proline-rich Tyrosine Kinase 2 (Pyk2), albeit with lower

potency.[1]

Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data related to the in vitro and in vivo

activity of PF-562271 besylate.
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Table 1: In Vitro Kinase and Cell-Based Potency

Target/Assay IC50 (nM) Cell Line Notes

FAK (recombinant) 1.5 -
ATP-competitive

inhibition.[1]

Pyk2 (recombinant) 14 -

Approximately 10-fold

less potent than for

FAK.[1]

Phospho-FAK (cell-

based)
5

Inducible cell-based

assay

Measures the

inhibition of FAK

autophosphorylation.

[1]

Ewing Sarcoma Cell

Lines
~2400 (average) A673, TC32, etc.

Average IC50 across

seven cell lines after 3

days of treatment.[3]

Osteosarcoma Cell

Lines
- 143B, MG63

Significantly

suppressed

proliferation and

colony formation.[4]

Pancreatic Ductal

Adenocarcinoma
-

MPanc-96, MAD08-

608

Inhibited cell migration

but not proliferation in

vitro.[5]

Table 2: In Vivo Efficacy in Xenograft Models
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Cancer Type
Xenograft
Model

Dosing
Regimen

Tumor Growth
Inhibition

Reference

Pancreatic

Cancer
BxPc3

50 mg/kg, p.o.,

BID
86% [6]

Prostate Cancer PC3-M
50 mg/kg, p.o.,

BID
45% [6]

Prostate Cancer

(metastatic)
PC3M-luc-C6

25 mg/kg, p.o.,

BID

62%

(subcutaneous)
[7]

Lung Cancer H125 25 mg/kg, BID
2-fold greater

apoptosis
[6]

Osteosarcoma 143B
50 mg/kg, p.o.,

BID

Significant

reduction in

tumor volume

and weight

[4]

Pancreatic

Cancer

MPanc-96

(orthotopic)
33 mg/kg, BID

46% reduction in

tumor volume
[5]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the FAK signaling

pathway and a typical experimental workflow for evaluating a FAK inhibitor like PF-562271.
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Caption: FAK Signaling Pathway and Inhibition by PF-562271.
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Caption: Preclinical Evaluation Workflow for a FAK Inhibitor.

Experimental Protocols
Recombinant FAK Kinase Assay (ATP-Competitive)
This protocol is adapted from methodologies described for ATP-competitive kinase assays.

Reagents and Materials:

Recombinant active FAK protein.

Poly (Glu, Tyr) 4:1 peptide substrate.

ATP.
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Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM

DTT, 0.01% Tween-20).

PF-562271 besylate serially diluted in DMSO.

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

384-well white assay plates.

Procedure: a. Prepare a solution of the Poly (Glu, Tyr) substrate and ATP in kinase reaction

buffer. b. Add 2.5 µL of the FAK enzyme solution to the wells of a 384-well plate. c. Add 0.5

µL of the serially diluted PF-562271 or DMSO vehicle control to the respective wells. d.

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. e.

Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and measure the

amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the

manufacturer's instructions. g. Determine the IC50 values by plotting the percent inhibition

versus the log concentration of PF-562271 and fitting the data to a four-parameter logistic

equation.

Sulforhodamine B (SRB) Cell Proliferation Assay
This protocol outlines a common method for assessing cell viability based on the measurement

of cellular protein content.[8][9][10][11]

Reagents and Materials:

Adherent cancer cell line of interest.

Complete cell culture medium.

PF-562271 besylate.

Trichloroacetic acid (TCA), 10% (w/v).

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

Tris base solution, 10 mM, pH 10.5.
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96-well flat-bottom plates.

Procedure: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight. b. Treat the cells with various concentrations of PF-562271

for 72 hours. c. After the incubation period, gently add 50 µL of cold 10% TCA to each well to

fix the cells and incubate at 4°C for 1 hour. d. Wash the plates five times with slow-running

tap water and allow them to air dry completely. e. Add 100 µL of 0.4% SRB solution to each

well and incubate at room temperature for 30 minutes. f. Wash the plates four times with 1%

acetic acid to remove unbound dye and allow them to air dry. g. Add 200 µL of 10 mM Tris

base solution to each well to solubilize the protein-bound dye. h. Read the absorbance at

510 nm using a microplate reader. i. Calculate the percentage of cell growth inhibition

relative to the vehicle-treated control wells.

Orthotopic Pancreatic Cancer Xenograft Model
This protocol provides a general framework for an in vivo efficacy study. Specifics may vary

based on the cell line and institutional guidelines.

Animals and Cell Line:

Athymic nude mice (6-8 weeks old).

Human pancreatic cancer cell line (e.g., MPanc-96) suspended in a solution of PBS and

Matrigel.[5]

Procedure: a. Anesthetize the mouse and make a small incision in the left abdominal flank to

expose the pancreas. b. Inject 1 x 10^6 pancreatic cancer cells in a 50 µL volume into the tail

of the pancreas. c. Close the peritoneum and skin with sutures. d. Allow the tumors to

establish and reach a palpable size (e.g., 100-200 mm³). e. Randomize the mice into

treatment and control groups. f. Administer PF-562271 besylate (e.g., 33 mg/kg) or vehicle

control orally twice daily.[5] g. Measure tumor volume with calipers twice weekly. h. At the

end of the study, euthanize the mice and excise the tumors for weight measurement and

further analysis (e.g., immunohistochemistry for pFAK).

Conclusion
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PF-562271 besylate is a well-characterized inhibitor of FAK with potent in vitro and in vivo

activity against a range of cancer models. Its mechanism of action, centered on the inhibition of

FAK autophosphorylation, leads to the disruption of key cellular processes involved in tumor

progression and metastasis. The data and protocols presented in this guide provide a solid

foundation for further research and development of FAK-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1684525#understanding-the-pharmacodynamics-of-
pf-562271-besylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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